3-O-Benzyl 17-Epiestriol is a synthetic derivative of the natural hormone estriol, specifically modified at the hydroxyl group at the third position with a benzyl group. This compound is of interest in pharmaceutical research due to its potential applications in hormone therapy and its role in various biochemical assays. It is classified as a steroid hormone and a member of the estrogen family, primarily used for its biological effects related to estrogen receptors.
3-O-Benzyl 17-Epiestriol can be synthesized from 17-epiestriol, which itself is derived from estriol through specific chemical modifications. Estriol is a naturally occurring estrogen produced during pregnancy and is known for its role in reproductive health.
The synthesis of 3-O-Benzyl 17-Epiestriol typically involves the benzylation of 17-epiestriol. This process can be achieved through various methods, including:
3-O-Benzyl 17-Epiestriol has a complex steroid structure characterized by four fused rings typical of steroid compounds. The molecular formula is , and its structural representation includes:
3-O-Benzyl 17-Epiestriol can undergo several chemical reactions typical for steroid derivatives:
These reactions often require specific reagents and conditions, such as catalytic hydrogenation for reduction or specific oxidizing agents (e.g., chromium trioxide) for oxidation.
The mechanism of action for 3-O-Benzyl 17-Epiestriol primarily involves its interaction with estrogen receptors in target tissues:
Studies indicate that compounds like 3-O-Benzyl 17-Epiestriol can exhibit varying affinities for estrogen receptors compared to natural estrogens, influencing their therapeutic efficacy and safety profiles.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds like 3-O-Benzyl 17-Epiestriol.
Scientific Uses
3-O-Benzyl 17-Epiestriol has potential applications in various fields:
The systematic IUPAC name for this compound is (8R,9S,13S,14S,17R)-13-methyl-3-(phenylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol, which precisely defines its stereochemical configuration and functional group arrangement. Its molecular formula is C25H30O2, corresponding to a molecular weight of 362.50 g/mol. The canonical SMILES representation CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 encodes the connectivity of its 25 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. The InChI key KTONJCQNAMVMHS-RXFVIIJJSA-N provides a unique chemical identifier that incorporates stereochemical information, essential for distinguishing it from other stereoisomers [10].
Table 1: Comprehensive Chemical Identification of 3-O-Benzyl 17-Epiestriol
Property | Value |
---|---|
IUPAC Name | (8R,9S,13S,14S,17R)-13-methyl-3-(phenylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
CAS Registry Number | 23880-59-3 (primary); 1316291-21-0 (alternative) |
Molecular Formula | C25H30O2 |
Molecular Weight | 362.50 g/mol |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
InChIKey | KTONJCQNAMVMHS-RXFVIIJJSA-N |
Synonyms | 3-O-Benzyl 17α-estradiol; 3-(Benzyloxy)-17α-hydroxyestra-1,3,5(10)-triene |
The compound maintains the core gonane structure (cyclopentanoperhydrophenanthrene) characteristic of all steroid hormones, with specific modifications distinguishing it from natural estrogens:
C3 Benzyl Protection: The phenolic hydroxy group at position C3—a critical feature for estrogen receptor binding—is protected as a benzyl ether. This modification significantly enhances the compound's lipophilicity (logP ≈ 5.2) compared to estriol (logP ≈ 2.8) and provides steric shielding against metabolic glucuronidation. The benzyl group serves as a reversible protecting strategy in synthetic routes, allowing selective deprotection under hydrogenolysis conditions [3] [6].
C17 Epimerization: The hydroxyl group at position C17 adopts the α-configuration, contrasting with the natural β-orientation in 17β-estradiol and estriol. This epimerization creates a diastereomeric relationship with estriol, profoundly altering its three-dimensional topology and biological activity profile. The 17α-configuration reduces binding affinity for estrogen receptor alpha (ERα) while potentially enhancing selectivity for estrogen receptor beta (ERβ), mirroring the activity of natural 17-epiestriol [1].
Table 2: Structural Comparison with Native Estrogens
Structural Feature | Estriol | 17-Epiestriol | 3-O-Benzyl 17-Epiestriol |
---|---|---|---|
C3 Functional Group | Phenolic -OH | Phenolic -OH | Benzyl ether (-OCH2C6H5) |
C17 Configuration | 17β-OH | 17α-OH | 17α-OH |
Molecular Formula | C18H24O3 | C18H24O3 | C25H30O2 |
Estrogen Receptor Binding | ERα/ERβ balanced | ERβ-selective | ERβ-preferential (predicted) |
Metabolic Stability | Low (rapid conjugation) | Moderate | High (protected phenol) |
The combined modifications yield a molecule with enhanced chemical stability and altered receptor interaction kinetics compared to its parent compounds. This strategic molecular design makes it invaluable for probing estrogen receptor subtype-specific effects without rapid in vivo degradation [1] [3].
The emergence of 3-O-benzyl 17-epiestriol is rooted in pivotal advances in steroid synthesis throughout the 20th century:
Torgov's Synthesis Framework (1950s): The development of the Torgov reaction—a Lewis acid-mediated diene condensation—established efficient routes for constructing steroid D-rings. This methodology provided the foundation for synthesizing 17-epimers through stereochemical control at C17, enabling the first practical access to 17α-estrogen derivatives. Torgov's AB → ABD → ABCD approach demonstrated unprecedented efficiency in steroid ring formation [8].
Protection Group Strategies (1970s): Introduction of benzyl ether protection for phenolic steroids addressed the challenge of preserving reactive hydroxy groups during multi-step syntheses. Benzyl protection proved ideal due to its stability under diverse reaction conditions (acid/base, oxidation/reduction) and clean removal via catalytic hydrogenation. This advancement facilitated the synthesis of complex estrogen analogs, including protected epiestriol derivatives [6].
Catalytic Asymmetric Synthesis (21st Century): Modern innovations in transition metal catalysis dramatically improved synthetic efficiency. Palladium-catalyzed dearomatizative cyclizations and titanium-mediated annulative cross-couplings enabled precise stereocontrol at C17, essential for synthesizing enantiomerically pure 17-epiestriol derivatives. These methods reduced reliance on chiral pool starting materials and allowed gram-scale production of advanced intermediates [8].
The compound's synthesis exemplifies the evolution from classical approaches (e.g., microbial epimerization of estriol) to contemporary catalytic methods. Modern routes typically begin with Hajos-Parrish ketone or epichlorohydrin derivatives, proceeding through 10-15 steps with careful orthogonal protection strategies [8].
3-O-Benzyl 17-epiestriol serves multiple critical functions in steroid research:
Synthetic Intermediate: As a protected epiestriol analog, it functions as a strategic precursor in synthesizing complex estrogen derivatives. The benzyl group enables selective functionalization at other positions (e.g., C16 or C17 oxidation) without disturbing the sensitive phenolic hydroxy group. This capability is indispensable for preparing libraries of modified estrogens for structure-activity relationship (SAR) studies [6] [7].
ERβ-Selective Probe: Building on discoveries that 17-epiestriol exhibits 400-fold greater potency than 17β-estradiol in suppressing VCAM-1 expression via ERβ, the protected derivative provides a metabolically stable tool compound for investigating ERβ-mediated pathways. Research indicates that ERβ-selective ligands may offer therapeutic benefits in inflammation, vascular biology, and neuroprotection without ERα-associated proliferative effects [1].
Metabolic Stability Platform: The benzyl group significantly retards phase II glucuronidation at C3—a major inactivation pathway for natural estrogens. This modification extends the compound's half-life in biological systems, making it valuable for in vitro and in vivo studies requiring persistent estrogenic activity without continuous dosing. Researchers utilize this stability to dissect temporal aspects of estrogen signaling [3] [6].
Crystallography and Docking Studies: The compound's conformational rigidity aids in protein-ligand co-crystallization with estrogen receptors. These structural studies reveal how 17α-configuration repositions the C17 hydroxy group within the ligand-binding pocket, providing insights for designing subtype-selective agonists [1].
Table 3: Key Research Applications of 3-O-Benzyl 17-Epiestriol
Research Domain | Utility | Significance |
---|---|---|
Synthetic Chemistry | Protected intermediate for C16/C17 functionalization | Enables synthesis of novel estrogen analogs with modified biological activities |
Receptor Pharmacology | ERβ-selective probe compound | Clarifies ERβ-specific signaling in inflammation and vascular biology |
Drug Metabolism | Model for stabilized phenolic estrogens | Guides development of metabolism-resistant therapeutic hormones |
Structural Biology | Crystallography template for ERβ-ligand complexes | Reveals atomic-level interactions governing receptor subtype selectivity |
Chemical Biology | Precursor for fluorescent/affinity-tagged ER probes | Facilitates receptor localization and trafficking studies |
The compound remains particularly relevant for developing tissue-selective estrogen complexes (TSECs) and targeted anti-inflammatories. Ongoing research explores its incorporation into bifunctional molecules that leverage ERβ's neuroprotective and anti-inflammatory actions while avoiding classical estrogenic proliferative effects [1] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: